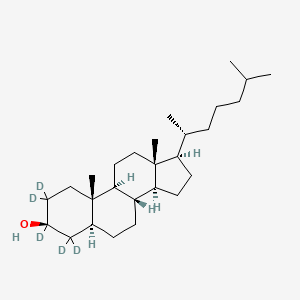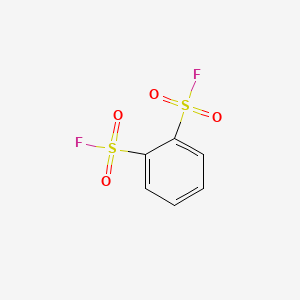
2,4,6-Trichlorobenzenesulfonylfluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichlorobenzenesulfonyl fluoride is an organosulfur compound with the molecular formula C6H2Cl3FO2S. It is a sulfonyl fluoride derivative of trichlorobenzene and is known for its reactivity and utility in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trichlorobenzenesulfonyl fluoride can be synthesized through the sulfonylation of 2,4,6-trichlorobenzene with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 2,4,6-trichlorobenzenesulfonyl fluoride involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichlorobenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids can facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reaction with an amine can yield a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .
Scientific Research Applications
2,4,6-Trichlorobenzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, through sulfonylation reactions.
Mechanism of Action
The mechanism of action of 2,4,6-trichlorobenzenesulfonyl fluoride involves the formation of a covalent bond between the sulfonyl fluoride group and a nucleophilic site on the target molecule. This reaction typically proceeds through a nucleophilic attack on the sulfur atom, followed by the displacement of the fluoride ion. The resulting sulfonylated product can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzenesulfonyl fluoride
- 4-Chlorobenzenesulfonyl fluoride
- 2,5-Difluorobenzenesulfonyl fluoride
Uniqueness
2,4,6-Trichlorobenzenesulfonyl fluoride is unique due to its three chlorine substituents, which enhance its reactivity and make it a versatile reagent in various chemical processes. Compared to other sulfonyl fluorides, it offers distinct advantages in terms of selectivity and efficiency in sulfonylation reactions .
Properties
Molecular Formula |
C6H2Cl3FO2S |
|---|---|
Molecular Weight |
263.5 g/mol |
IUPAC Name |
2,4,6-trichlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H |
InChI Key |
YIYMNRBLYKOKQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12053296.png)


![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12053326.png)







